molecular formula C15H17ClN2O B3034466 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole CAS No. 1785762-54-0

5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Cat. No. B3034466
M. Wt: 276.76
InChI Key: WIEBQJWKADOABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole, also known as CBPO, is an organochlorine compound with a broad range of applications in research and industry. It is a small molecule with the molecular formula C13H17ClN2O and is an important building block for the synthesis of a variety of compounds. CBPO is a versatile compound used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not well understood. However, it is believed that 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole acts as a Lewis acid, which is capable of forming covalent bonds with electron-rich molecules, such as amines and thiols. 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is also believed to interact with proteins, enzymes, and other biomolecules, which can affect their activity and function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole are not well understood. However, it is believed that 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole may have an effect on the metabolism of drugs, hormones, and other biomolecules. It is also believed that 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole may have an effect on the activity of enzymes and other proteins. Furthermore, 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole may have an effect on the expression of genes and other transcription factors.

Advantages And Limitations For Lab Experiments

The advantages of using 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole in laboratory experiments include its low cost and availability, its versatility, and its ability to form covalent bonds with electron-rich molecules. The limitations of using 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole in laboratory experiments include its potential toxicity, its potential to interact with proteins and enzymes, and its potential to affect the expression of genes and other transcription factors.

Future Directions

The future directions for research on 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals, agrochemicals, and materials. Additionally, further research is needed to explore the potential toxicity of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole and to develop methods for its safe and effective use in laboratory experiments. Finally, further research is needed to develop methods for the synthesis of 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole in a more efficient and cost-effective manner.

Scientific Research Applications

5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is also used in the synthesis of organic and organometallic compounds. It is also used as a reagent in organic reactions, such as the Grignard reaction, Friedel-Crafts acylation, and the reaction of aldehydes with amines. 5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is also used in the synthesis of heterocyclic compounds, such as oxazoles and thiazoles. Furthermore, it is used in the synthesis of polymers and other materials.

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-13-5-1-3-11(7-13)8-14-10-18-15(19-14)12-4-2-6-17-9-12/h1,3,5,7,10,12,17H,2,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEBQJWKADOABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
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5-(3-Chlorobenzyl)-2-(piperidin-3-yl)oxazole
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